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Compound of Interest

Compound Name: (-)-Chaetominine

Cat. No.: B13398083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the single-crystal X-ray diffraction

analysis of (-)-Chaetominine, a cytotoxic alkaloid with significant interest in drug development.

The following sections outline the experimental procedures, present key crystallographic data,

and illustrate the workflow for determining the three-dimensional structure of this complex

natural product.

Introduction
(-)-Chaetominine is a potent cytotoxic alkaloidal metabolite isolated from the endophytic

fungus Chaetomium sp. Its complex heterocyclic framework has been elucidated using single-

crystal X-ray diffraction. A critical aspect of the crystallographic analysis of (-)-Chaetominine is

its tendency to co-crystallize with solvent molecules, leading to crystal instability upon solvent

loss. This protocol addresses this challenge and provides a comprehensive guide for obtaining

high-quality crystallographic data.

Experimental Protocols
This section details the methodology for the single-crystal X-ray crystallography of (-)-
Chaetominine, from crystal preparation to structure refinement.
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Single Crystal Preparation
Colorless, single crystals of (-)-Chaetominine suitable for X-ray diffraction are typically

obtained by slow evaporation of a methanol solution.

Procedure:

Dissolve purified (-)-Chaetominine in a minimal amount of methanol.

Allow the solvent to evaporate slowly in a vibration-free environment at room temperature.

Monitor for the formation of well-defined single crystals.

Crystal Mounting and Handling
A crucial step in the X-ray diffraction analysis of (-)-Chaetominine is the handling of the

crystals, which are prone to degradation upon removal from the mother liquor due to the loss of

co-crystallized methanol.[1]

Special Handling Procedure:

Select a suitable single crystal directly from the mother liquor.

To prevent solvent evaporation, immediately mount the crystal in a sealed boron-rich glass

capillary.[1]

The capillary is then fixed to a goniometer head for data collection.

X-ray Data Collection
High-quality diffraction data is collected using a suitable single-crystal X-ray diffractometer. The

following are representative parameters.

Instrumentation: Bruker APEX-II CCD diffractometer (or equivalent)

X-ray Source: Mo Kα radiation (λ = 0.71073 Å)

Temperature: Data is typically collected at low temperatures (e.g., 100 K or 293 K) to

minimize thermal vibrations and potential crystal degradation.
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Data Collection Strategy: A series of ω and φ scans are performed to cover a complete

sphere of reciprocal space.

Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell parameters and

integrate the reflection intensities.

Software:

Data integration and reduction: SAINT

Absorption correction: SADABS

Structure solution: Direct methods (e.g., SHELXS)

Structure refinement: Full-matrix least-squares on F² (e.g., SHELXL)

Procedure:

The structure is solved using direct methods to obtain an initial model of the asymmetric

unit.

The structural model is refined anisotropically for all non-hydrogen atoms.

Hydrogen atoms are typically placed in calculated positions and refined using a riding

model.

Data Presentation
The following tables summarize the crystallographic data and refinement details for a

representative single crystal of (-)-Chaetominine.

Table 1: Crystal Data and Structure Refinement for (-)-Chaetominine
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Parameter Value

Empirical formula C₂₂H₁₈N₄O₄

Formula weight 402.41

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal system Orthorhombic

Space group P2₁2₁2₁

Unit cell dimensions

a 9.855(3) Å

b 12.333(4) Å

c 15.689(5) Å

α 90°

β 90°

γ 90°

Volume 1907.3(10) Å³

Z 4

Density (calculated) 1.401 Mg/m³

Absorption coefficient 0.101 mm⁻¹

F(000) 840

Crystal size 0.30 x 0.20 x 0.20 mm³

Data collection

Theta range for data collection 2.36 to 25.00°

Index ranges -11<=h<=11, -14<=k<=14, -18<=l<=18

Reflections collected 15124
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Independent reflections 3352 [R(int) = 0.0441]

Completeness to theta = 25.00° 99.8 %

Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 3352 / 0 / 271

Goodness-of-fit on F² 1.037

Final R indices [I>2sigma(I)] R1 = 0.0416, wR2 = 0.0935

R indices (all data) R1 = 0.0577, wR2 = 0.1026

Largest diff. peak and hole 0.175 and -0.203 e.Å⁻³

Visualization of Experimental Workflow
The following diagram illustrates the key stages in the X-ray crystallography protocol for (-)-
Chaetominine.
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Caption: Workflow for the single-crystal X-ray diffraction analysis of (-)-Chaetominine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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